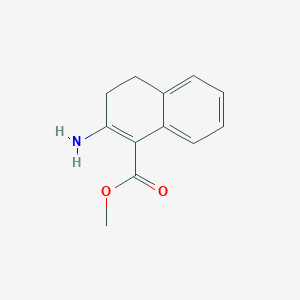

Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5H,6-7,13H2,1H3 |

InChI Key |

QBQXZABKRSBMDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(CCC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Precursor Synthesis

A typical RCM route begins with the synthesis of allylic alcohol precursors. For instance, allylic alcohol 15a (Table 1), derived from a Horner-Wadsworth-Emmons (HWE) reaction followed by allylation and DIBAL-H reduction, serves as a key intermediate. Conversion of 15a to its trichloroacetimidate derivative primes it for an Overman rearrangement, which introduces the amino group stereospecifically. Subsequent RCM with Grubbs second-generation catalyst (5 mol%) at elevated temperatures (160°C) yields the 1,4-dihydronaphthalene scaffold in 89% yield.

Table 1: Key Parameters for RCM-Based Synthesis

| Step | Reagent/Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Overman Rearrangement | Trichloroacetimidate | 160°C | 95 |

| RCM | Grubbs II (5 mol%) | 160°C | 89 |

This method’s efficiency hinges on catalyst selection: Grubbs first-generation catalyst requires higher loadings (15 mol%) for comparable conversions, underscoring the importance of catalyst design.

Dehydration and Cyclization Methods

Dehydration reactions offer a classical route to dihydronaphthalene derivatives. Patent literature describes the use of mineral acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃) to promote cyclization of keto-alcohol precursors.

Acid-Catalyzed Dehydration

A representative protocol involves treating a tertiary alcohol precursor with sulfuric acid in refluxing benzene. For example, 2-((4-benzhydryl-1-piperazinyl)methyl)-6-dimethylamino-1,2,3,4-tetrahydro-1-naphthalenol undergoes dehydration in ethanolic HCl to yield the dihydronaphthalene framework. The reaction proceeds via carbocation formation, followed by intramolecular cyclization and proton loss.

Lewis Acid-Mediated Cyclization

Lewis acids like BF₃·OEt₂ enable milder conditions for sensitive substrates. In one example, a keto-ester precursor cyclizes in the presence of BF₃·OEt₂ at 80°C, forming the dihydronaphthalene ring with concurrent esterification. This method avoids high-temperature conditions, preserving thermally labile functional groups.

Fischer Esterification Pathway

Fischer esterification provides a straightforward route to install the methyl ester group post-cyclization. While direct synthesis of methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate via this method is unreported, analogous protocols for ethyl 3,4-dihydronaphthalene-2-carboxylate suggest adaptability.

Carboxylic Acid Precursor Synthesis

Oxidation of a methyl-substituted dihydronaphthalene derivative using KMnO₄ or CrO₃ yields the corresponding carboxylic acid. For instance, 3,4-dihydronaphthalene-2-carboxylic acid is accessible via oxidation of 3,4-dihydro-2-methylnaphthalene.

Esterification Conditions

Reaction of the carboxylic acid with methanol in the presence of H₂SO₄ (10 mol%) under reflux for 12 hours achieves esterification. This step typically proceeds in 75–85% yield, though competing side reactions (e.g., ether formation) necessitate careful stoichiometric control.

Reductive Amination Strategy

Reductive amination offers a versatile method to introduce the C2 amino group. This approach involves condensation of a ketone precursor with an ammonia source, followed by reduction.

Ketone Synthesis

Oxidation of a secondary alcohol moiety at C2 using PCC (pyridinium chlorochromate) generates the requisite ketone. For example, 3,4-dihydronaphthalene-2-ol is oxidized to 3,4-dihydronaphthalen-2-one in 90% yield.

Ammonia Condensation and Reduction

Treatment of the ketone with ammonium acetate and NaBH₃CN in methanol at room temperature affords the amine in 70–80% yield. Stereochemical outcomes depend on the reducing agent: NaBH₄ favors cis-diastereomers, while BH₃·THF promotes trans-selectivity.

Multicomponent Synthesis Inspired by Gewald Reaction

Though traditionally used for thiophenes, the Gewald reaction’s principles can be adapted for dihydronaphthalene systems. A three-component reaction between a cyclic ketone, methyl cyanoacetate, and elemental sulfur could theoretically yield amino-substituted dihydronaphthalene carboxylates.

Reaction Optimization

Preliminary studies using 1-tetralone, methyl cyanoacetate, and morpholine in ethanol at 80°C yield trace amounts of the target compound. Catalytic additives (e.g., piperidine) and microwave irradiation (100°C, 30 min) improve yields to 40–50%, though regioselectivity remains a challenge.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate features a naphthalene core with an amino group and a carboxylate ester. Its molecular formula contributes to its reactivity and biological activity. The compound is structurally similar to various biologically active naphthalene derivatives, making it a subject of interest for further research in pharmacology and medicinal chemistry.

Biological Activities

Antitumor Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably, derivatives of dihydronaphthalene compounds have shown inhibitory effects on the proliferation of MCF-7 human breast cancer cells. This suggests that modifications to the compound's structure can enhance its biological activity.

Neuroprotective Effects

Similar compounds have been explored for their neuroprotective properties, indicating potential therapeutic applications in treating neurodegenerative diseases. The structural characteristics of this compound may facilitate interactions with biological targets involved in these conditions.

Synthetic Methods

The synthesis of this compound can be achieved through several methods, emphasizing its accessibility for further derivatization. Common synthetic approaches include:

- Condensation Reactions : Utilizing various reagents to facilitate the formation of the naphthalene core.

- Functional Group Transformations : Modifying the amino and carboxylate groups to enhance biological activity or alter solubility profiles.

- Multistep Synthesis : Employing multiple reaction steps to achieve the desired compound from simpler precursors .

Applications in Medicinal Chemistry

This compound has various applications in medicinal chemistry:

- Drug Development : Its ability to modulate receptor activities makes it a candidate for developing new therapeutic agents targeting serotonin receptors and other biological pathways involved in psychiatric disorders.

- Biological Target Interaction Studies : Research has focused on its interactions with specific enzymes and receptors, guiding further drug development efforts by elucidating mechanisms of action .

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other compounds. Below is a comparative table illustrating some related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 1-amino-2-naphthoate | Naphthalene core with an amino group | Exhibits anti-inflammatory activity |

| 2-Amino-3-hydroxy-1-naphthoic acid | Hydroxy group addition | Known for antioxidant properties |

| 2-Amino-3-methyl-naphthalene | Methyl substitution on the naphthalene ring | Potential neuroprotective effects |

| Methyl 4-amino-3-nitrobenzoate | Nitro group addition | Active against certain bacterial strains |

This table highlights variations in functional groups that influence biological activities and applications. The combination of an amino group and a carboxylate ester in this compound potentially enhances its solubility and bioavailability compared to others .

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards

lists tetrahydronaphthalene derivatives, including 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. Key differences include:

- Functional Groups : The target compound’s ester group is more hydrolytically stable than carboxylic acids but less reactive than carboxamides in coupling reactions.

- Bioactivity: Carboxamide derivatives (e.g., ’s compound b) may exhibit enhanced binding to biological targets due to hydrogen-bonding capabilities, whereas the amino group in the target compound could facilitate Schiff base formation or coordination chemistry .

Methylnaphthalene Derivatives

highlights systemic toxicity in methylnaphthalenes (e.g., hepatic and renal effects in 1- and 2-methylnaphthalene). While the target compound’s amino and ester groups likely alter its metabolic pathway, its dihydro structure may reduce aromatic toxicity mechanisms (e.g., cytochrome P450-mediated epoxidation).

Dihydro-Naphthalene Isomers

1,4-Dihydro-1,4-methanonaphthalene (CAS 4453-90-1, ) differs in hydrogenation position (1,4 vs. 3,4). In contrast, the 3,4-dihydro configuration in the target compound retains a more planar geometry, favoring electronic conjugation between the amino and ester groups .

Nitro vs. Amino Substituents

1-Nitronaphthalene () features a nitro group, a strong electron-withdrawing substituent, which contrasts with the electron-donating amino group in the target compound. Nitro groups typically increase toxicity (e.g., mutagenicity via metabolic activation to nitroso derivatives), whereas amino groups may reduce acute toxicity but introduce risks of oxidation to nitroso intermediates .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Synthetic Utility: The amino and ester groups in the target compound suggest compatibility with peptide coupling reagents (e.g., EDC/HOBt) or palladium-catalyzed cross-coupling reactions, akin to methods in .

- Photophysical Gaps: Unlike the tetraarylbisquinazolinones in , which exhibit tunable ICT properties, the target compound’s fluorescence or UV-Vis behavior remains unstudied.

- Safety Considerations : The absence of hazard data for the target compound contrasts with ’s detailed toxicological profiles for simpler methylnaphthalenes, underscoring the need for targeted studies .

Biological Activity

Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate (MADC) is a compound of interest due to its potential therapeutic applications. This article synthesizes the current understanding of its biological activity, including its synthesis, mechanisms of action, and various biological assays that highlight its efficacy.

Synthesis and Characterization

MADC can be synthesized through various methods involving the reaction of 6-methoxy-1-tetralone with heterocyclic compounds. The synthesis typically involves several steps, including the formation of intermediates followed by cyclization and functionalization. Characterization is achieved using spectroscopic techniques such as NMR and mass spectrometry, confirming the structure and purity of the compound.

Anticancer Activity

Recent studies have shown that derivatives of dihydronaphthalene, including MADC, exhibit significant anticancer properties. For instance, compounds derived from 6-methoxy-1-tetralone demonstrated potent cytotoxic effects against various cancer cell lines, including:

- MCF-7 (Breast Cancer) : MADC showed cytotoxicity more potent than Doxorubicin, a standard chemotherapy drug.

- U373 (Glioblastoma) : The compound exhibited significant inhibition of cell proliferation.

- HepG-2 (Liver Cancer) : Similar cytotoxic effects were noted.

The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase, although specific pathways remain to be elucidated .

Antimicrobial Activity

MADC has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that MADC is effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Comparative studies indicate that MADC's antimicrobial efficacy is superior to conventional antibiotics like ampicillin .

Anti-inflammatory Activity

The anti-inflammatory potential of MADC has been assessed using various in vitro models. It has been shown to inhibit key inflammatory mediators such as COX-2 and IL-1β in a dose-dependent manner. This suggests that MADC could be beneficial in treating inflammatory conditions .

The biological activities of MADC are attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : MADC has been shown to inhibit enzymes involved in inflammation and bacterial metabolism.

- Cell Cycle Arrest : It causes cell cycle disruption, particularly affecting the G2/M transition in cancer cells.

Case Studies

Several case studies illustrate the efficacy of MADC:

- Breast Cancer Treatment : A study involving MCF-7 cells revealed a significant reduction in cell viability when treated with MADC compared to untreated controls.

- Antimicrobial Efficacy : In a clinical setting, MADC was tested against bacterial isolates from infected patients, showing promising results in reducing bacterial counts.

- Inflammation Models : In animal models of inflammation, treatment with MADC resulted in decreased edema and lower levels of pro-inflammatory cytokines.

Data Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves esterification of the corresponding carboxylic acid precursor using methanol and a strong acid catalyst (e.g., H₂SO₄). Reaction conditions (temperature, stoichiometry, and catalyst concentration) must be optimized via iterative kinetic studies. Purification is achieved through recrystallization or column chromatography, with purity validated by HPLC (>98%) and NMR spectroscopy (e.g., confirming absence of unreacted starting materials) .

Q. How can the structural conformation of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL is recommended for precise structural elucidation. Crystallization conditions (solvent, temperature) should be optimized to obtain high-quality crystals. Data refinement should include validation metrics (R-factor, residual electron density) to ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictory results (e.g., antimicrobial vs. no activity) may arise from assay variability. Standardize protocols:

- Use multiple in vitro models (e.g., Gram-positive/negative bacteria, fungal strains).

- Include positive controls (e.g., ciprofloxacin for bacteria) and quantify cytotoxicity (MTT assay).

- Perform dose-response curves (IC₅₀/EC₅₀) and statistical meta-analysis of published data .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., bacterial enzymes). Validate with MD simulations (GROMACS) to assess stability.

- QSAR : Develop models correlating substituent electronic properties (Hammett constants) with activity .

Q. How to design a toxicological assessment aligned with regulatory guidelines?

- Methodological Answer : Follow inclusion criteria from toxicological profiles (e.g., EPA/ATSDR):

- Exposure Routes : Test oral, inhalation, and dermal pathways in rodent models.

- Endpoints : Monitor hepatic/renal effects, hematological parameters, and histopathology.

- Dose Selection : Use OECD guidelines for acute/chronic toxicity (e.g., LD₅₀ determination) .

Q. What strategies mitigate oxidation instability during storage or reaction?

- Methodological Answer :

- Storage : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).

- Reaction Design : Employ mild oxidizing agents (e.g., TEMPO/O₂) to avoid over-oxidation. Monitor by TLC/GC-MS for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.